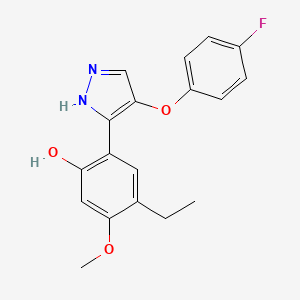

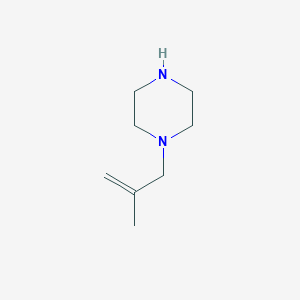

![molecular formula C16H15N3O2S2 B2409764 N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide CAS No. 2034473-30-6](/img/structure/B2409764.png)

N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of starting materials such as 2- (3-cyano-6- (thiophen-2-yl)-4,4′- bipyridin-2-yloxy) acetohydrazide . The structures of the synthesized compounds are usually confirmed using spectroscopic methods and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the nature of the reactants and the conditions of the reaction . For instance, pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .科学的研究の応用

Synthesis and Reactivity

Research in organic chemistry frequently explores the synthesis and reactivity of sulfonamide derivatives due to their significance in drug development and material science. For instance, the one-pot synthesis of heterocyclic sulfonamides demonstrates innovative approaches to generating compounds with potential biological activity (Rozentsveig et al., 2013). Such methodologies could be adapted for the synthesis of N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide, leveraging nucleophilic addition and cyclization reactions to introduce bipyridinyl and thiophene groups.

Antiviral Activity

The exploration of sulfonamides for their antiviral properties is another area of interest. A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides uncovered compounds with anti-tobacco mosaic virus activity (Chen et al., 2010). This suggests that modifications of the sulfonamide structure, such as incorporating a bipyridinylmethyl group, could yield new antiviral agents.

Analytical Applications

Sulfonamides also find applications in analytical chemistry, as demonstrated by the development of a biosensor for the detection of sulfapyridine, a sulfonamide antibiotic (El Hassani et al., 2017). This research highlights the potential for N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide to be used in the creation of biosensors, particularly if its unique structure imparts specific interactions with biomolecules or enhances detection capabilities.

Environmental Implications

The interaction of sulfonamides with environmental factors is a critical research area, given their widespread use and persistence. Studies on the chemical incorporation of sulfonamide antimicrobials into natural organic matter, such as the formation of Michael adducts with humic constituents, provide insights into their environmental fate and the potential risks associated with their use (Bialk et al., 2005). This research could inform investigations into the environmental behavior of N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide, especially in terms of its stability and interactions with organic matter.

作用機序

Target of Action

The primary target of N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 plays a crucial role in endocytosis, a process that cells use to take in molecules by engulfing them. This makes it a viable target for treating various conditions .

Mode of Action

N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide interacts with its target by binding to the active site of AAK1 . This binding is believed to be irreversible , ensuring steady and prolonged blockade of AAK1 . This interaction results in the inhibition of AAK1, thereby affecting the endocytosis process .

Biochemical Pathways

Endocytosis is involved in many cellular functions, including nutrient uptake, cell adhesion, and immune responses . Therefore, the inhibition of AAK1 could have wide-ranging effects on cellular function.

Pharmacokinetics

The pharmacokinetics of N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide involve its Absorption, Distribution, Metabolism, and Excretion (ADME) . The compound is expected to have good bioavailability due to its ability to bind irreversibly to AAK1 . .

Result of Action

The result of the compound’s action is the inhibition of AAK1 , which leads to the disruption of endocytosis . This can have various effects on the cell, depending on the specific role of endocytosis in that cell type. For instance, in neurons, this could affect synaptic transmission, as endocytosis is crucial for the recycling of synaptic vesicles.

Action Environment

The action of N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, factors such as temperature and the presence of other molecules could influence the compound’s stability and efficacy .

特性

IUPAC Name |

5-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-12-4-7-16(22-12)23(20,21)19-10-13-5-6-15(18-9-13)14-3-2-8-17-11-14/h2-9,11,19H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSAAQUTEGVJHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

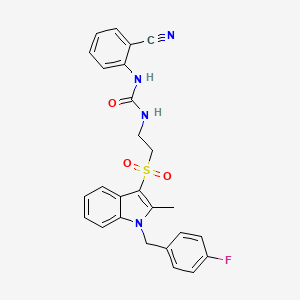

![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2409689.png)

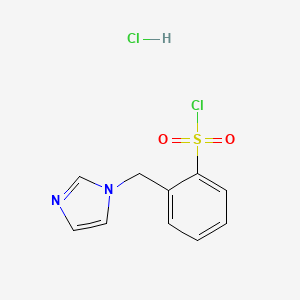

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2409691.png)

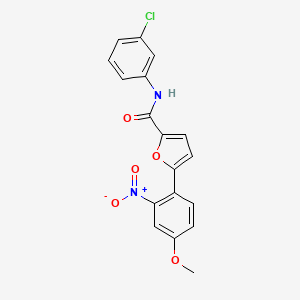

![N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409693.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409696.png)

![Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate](/img/structure/B2409697.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)